molecular formula C13H19N B1517747 [1-(3-Methylphenyl)cyclopentyl]methanamine CAS No. 1098349-30-4

[1-(3-Methylphenyl)cyclopentyl]methanamine

Cat. No.: B1517747
CAS No.: 1098349-30-4
M. Wt: 189.3 g/mol
InChI Key: CKMVKHSUXDMASI-UHFFFAOYSA-N
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Description

[1-(3-Methylphenyl)cyclopentyl]methanamine is a chemical compound with the CAS Registry Number 1098349-30-4 . It has a molecular formula of C13H19N and a molecular weight of 189.30 g/mol . This compound is offered for research purposes and is not intended for diagnostic or therapeutic uses. While specific biological applications for this exact compound are not detailed in the available literature, research into structurally similar compounds, particularly those featuring a cyclopentyl group attached to a methanamine core, has shown promise in various scientific fields. For instance, some cyclopentyl-containing compounds have been identified as nonretinoid inhibitors of Cellular Retinol-Binding Protein 1 (CRBP1) through high-throughput screening . CRBP1 is a key transporter of all-trans-retinol in the eye, and its inhibition is being investigated as a potential therapeutic strategy for managing certain ocular diseases . This suggests that this compound may serve as a valuable building block or intermediate in medicinal chemistry and drug discovery efforts, especially in the development of novel small-molecule therapeutics . Researchers can utilize this compound as a synthetic precursor or as a scaffold for creating chemical libraries to probe biological systems. It is essential to handle this material with care. Refer to the safety data sheet for proper handling, storage, and disposal information. This product is strictly for research use in a laboratory setting.

Properties

IUPAC Name

[1-(3-methylphenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVKHSUXDMASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(3-Methylphenyl)cyclopentyl]methanamine, a compound with a unique structural configuration, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic profiles, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H19NC_{14}H_{19}N, with a molecular weight of approximately 217.32 g/mol. Its structure includes a cyclopentyl group attached to a methanamine chain with a 3-methylphenyl substituent, which influences its interactions with biological targets.

The mechanism of action for this compound involves binding to specific receptors and enzymes, potentially modulating neurotransmitter systems and other cellular signaling pathways. Preliminary studies suggest that it may interact with various biological pathways, making it a candidate for therapeutic applications in neurology and oncology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) and breast adenocarcinoma cells. The compound appears to induce apoptosis in these cell lines through dose-dependent mechanisms .
  • Neuropharmacological Effects : The compound may influence neurotransmitter release or receptor activity, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerAML Cell Lines (CEM-13, U-937)Induces apoptosis
AnticancerMCF-7 Breast Cancer CellsCytotoxicity and cell cycle arrest
NeuropharmacologicalNeuronal Cell ModelsModulation of neurotransmitter systems

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate clearance rates and favorable plasma protein binding characteristics. For instance, in mouse models, the compound exhibited a half-life conducive to further therapeutic exploration .

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (mL/min/kg)Moderate
Half-Life (h)Approximately 3.2
Plasma Protein Binding (%)11% unbound

Case Studies

A series of studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study evaluated its effects on AML cells, reporting significant induction of apoptosis through caspase activation pathways. The compound was compared against standard chemotherapeutics like doxorubicin and showed promising results in enhancing cell death rates .
  • Case Study 2 : Research involving neuronal cell models indicated that the compound could enhance neuroprotective effects by modulating glutamate signaling pathways, suggesting its utility in treating neurodegenerative conditions.

Comparison with Similar Compounds

Variations in Aromatic Substitution

Compounds with halogenated or electron-withdrawing substituents on the phenyl ring exhibit distinct electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine 2-Cl, 4-F C₁₂H₁₄ClFN 238.70 Enhanced polarity; potential CNS agent
[1-(4-Chlorophenyl)cyclopentyl]methanamine 4-Cl C₁₂H₁₅ClN 208.71 Antimicrobial activity (hypothesized)
[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine 2,5-diCl C₁₂H₁₃Cl₂N 254.15 High lipophilicity; discontinued

Variations in Cycloalkane Ring Size

The size of the cycloalkane ring (cyclopentyl vs. cyclohexyl/cyclopropyl) impacts steric bulk and conformational flexibility:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Key Properties References
[1-(3-Methylphenyl)cyclohexyl]methanamine Cyclohexyl C₁₄H₂₁N 203.32 Increased steric bulk; lower solubility
[1-(3-Methylphenyl)cyclopropyl]methanamine Cyclopropyl C₁₁H₁₅N 161.25 High strain; reactive intermediates

Key Insight : Cyclopentyl derivatives balance rigidity and synthetic accessibility, whereas cyclopropyl analogs may exhibit higher reactivity due to ring strain .

Functional Group Modifications

Replacement of the methanamine group alters hydrogen-bonding capacity and target binding:

Compound Name Functional Group Molecular Formula Key Applications References
[1-(3-Methoxyphenyl)methanamine Methoxy (-OCH₃) C₈H₁₁NO Serotonergic activity (hypothesized)
[1-(3-Methylphenyl)cyclopentyl]methanol Hydroxyl (-OH) C₁₃H₁₈O Intermediate for prodrugs

Key Insight : Methanamine derivatives are more basic than hydroxyl or methoxy analogs, influencing pharmacokinetics .

Preparation Methods

Preparation Methods

Reductive Amination of Cyclopentanone Derivatives

One of the most common and efficient methods for preparing cyclopentyl-substituted amines is reductive amination. In this context, cyclopentanone or a substituted cyclopentanone (bearing the 3-methylphenyl substituent) is reacted with an amine source, such as methylamine or ammonia, in the presence of a reducing agent.

  • Procedure:

    • The ketone is combined with methylamine under controlled temperature.
    • A reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) reduces the imine intermediate to the corresponding amine.
    • Reaction conditions typically range from room temperature to mild heating (25–60°C) to optimize yield and selectivity.
  • Advantages:

    • High selectivity for primary amine formation.
    • Mild reaction conditions.
    • Scalability for industrial production.
  • Example:

    • Reductive amination of 1-(3-methylphenyl)cyclopentanone with methylamine yields [1-(3-Methylphenyl)cyclopentyl]methanamine efficiently.

Alkylation of Amines

Another approach involves the alkylation of cyclopentylamine derivatives with suitable alkyl halides bearing the 3-methylphenyl substituent.

  • Procedure:

    • Cyclopentylamine is reacted with 3-methylbenzyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate.
    • The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF).
    • The nucleophilic amine attacks the alkyl halide to form the substituted amine.
  • Conditions:

    • Temperature: 50–80°C.
    • Reaction time: several hours to overnight.
  • Considerations:

    • Control of stoichiometry is essential to prevent over-alkylation.
    • Purification typically involves extraction and chromatographic techniques.

Catalytic Cross-Coupling Reactions

Recent literature highlights the use of palladium-catalyzed cross-coupling reactions to construct complex amines via C–N bond formation.

  • Example:

    • Buchwald-Hartwig amination of aryl bromides with cyclopentylamine derivatives under palladium catalysis.
    • Catalysts such as Pd(dppf)Cl2 and ligands facilitate the coupling at mild temperatures (~25–65°C).
    • Base such as sodium tert-butoxide or potassium carbonate is used.
  • Benefits:

    • High functional group tolerance.
    • Precise control over substitution pattern.
    • Good yields (up to 90%) with minimal side products.

Reaction Conditions and Reagents Summary

Method Key Reagents Solvents Temperature Range Reaction Time Notes
Reductive Amination Cyclopentanone, methylamine, NaBH3CN or Pd/C + H2 Methanol, ethanol 25–60°C 4–24 hours High selectivity, scalable
Alkylation of Amines Cyclopentylamine, 3-methylbenzyl halide, K2CO3 Acetonitrile, DMF 50–80°C 6–24 hours Requires control to avoid over-alkylation
Pd-Catalyzed Coupling Aryl bromide, cyclopentylamine, Pd(dppf)Cl2, base DCM, THF, toluene 25–65°C 6 hours High yield, mild conditions

Detailed Research Findings

  • Yield and Purity:

    • Reductive amination typically yields >85% pure amine after purification.
    • Pd-catalyzed coupling reactions report yields up to 90% with high regioselectivity.
  • Reaction Optimization:

    • Use of concentrated hydrochloric acid or trifluoroacetic acid can facilitate imine formation in reductive amination.
    • Excess amine or alkyl halide can shift equilibrium favorably.
    • Catalysts and ligands choice in cross-coupling affects reaction rate and selectivity.
  • Industrial Considerations:

    • Continuous flow reactors enhance scalability and reproducibility.
    • Automated synthesis platforms can optimize reaction parameters and minimize impurities.

Additional Notes on Related Preparations

While direct literature on this compound is limited, analogous compounds such as 1-cyclopentyl-N-methyl-methanamine have been synthesized via reductive amination and alkylation routes, establishing a foundation for the target compound’s preparation.

Patents on related cyclopentyl derivatives emphasize the use of acid catalysis (HCl, sulfuric acid, TFA) for intermediate transformations and highlight the importance of solvent choice (e.g., dichloromethane, ethanol, toluene) for optimal yields.

Summary Table of Preparation Methods

Preparation Method Key Steps Reagents/Conditions Advantages Limitations
Reductive Amination Ketone + amine → imine → reduction NaBH3CN or Pd/C + H2; MeOH; 25–60°C High yield, mild conditions Sensitive to moisture
Alkylation of Amines Amine + alkyl halide → substitution K2CO3 base; Acetonitrile; 50–80°C Simple setup Over-alkylation risk
Pd-Catalyzed Coupling Aryl bromide + amine → C–N bond formation Pd(dppf)Cl2 catalyst; base; DCM; 25–65°C High selectivity, functional group tolerance Requires expensive catalysts

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Methylphenyl)cyclopentyl]methanamine
Reactant of Route 2
[1-(3-Methylphenyl)cyclopentyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.